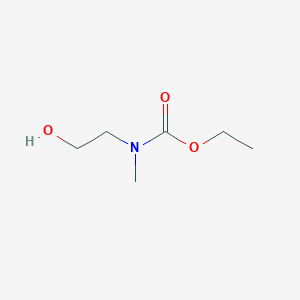

ethyl N-(2-hydroxyethyl)-N-methylcarbamate

CAS No.: 25450-10-6

Cat. No.: VC8399275

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25450-10-6 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | ethyl N-(2-hydroxyethyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3 |

| Standard InChI Key | QVJUOHQGPAMHNX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N(C)CCO |

| Canonical SMILES | CCOC(=O)N(C)CCO |

Introduction

Structural and Molecular Characteristics

Ethyl N-(2-hydroxyethyl)-N-methylcarbamate belongs to the carbamate family, featuring a central carbamate group (-OCON-) linked to an ethyl ester, a methyl group, and a 2-hydroxyethyl substituent. The IUPAC name, ethyl N-(2-hydroxyethyl)-N-methylcarbamate, systematically describes its branching pattern. The molecular formula C₆H₁₃NO₃ corresponds to a molecular weight of 147.17 g/mol, as calculated from isotopic distributions .

The compound's SMILES notation, CCOC(=O)N(C)CCO, delineates the connectivity: an ethyl group (CCO-) attached to a carbonyl oxygen, followed by a nitrogen atom bonded to a methyl group (C) and a 2-hydroxyethyl chain (CCO). The InChIKey QVJUOHQGPAMHNX-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional attributes in chemical databases .

Synthesis and Manufacturing

Industrial Synthesis Routes

The preparation of ethyl N-(2-hydroxyethyl)-N-methylcarbamate typically involves the reaction of methylamine derivatives with ethyl chloroformate under controlled conditions. A patented method (CN85109417A) outlines a two-step process :

-

Condensation: N-Methyl ethanolamine reacts with ethyl chloroformate in dichloromethane at 0–5°C, yielding the intermediate carbamoyl chloride.

-

Quenching: The intermediate is treated with aqueous sodium bicarbonate to hydrolyze residual chloroformate, followed by solvent removal via vacuum distillation.

This method achieves a purity of ≥97% with a yield of 78–85%, as validated by gas chromatography–mass spectrometry (GC-MS) analysis .

Laboratory-Scale Modifications

Small-scale syntheses often employ Schlenk techniques to exclude moisture. Researchers have optimized reaction times to 4–6 hours, with thin-layer chromatography (TLC) monitoring to detect byproducts like N-methylurea. Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) enhances purity to 99% .

Physical and Chemical Properties

The compound exhibits limited solubility in water (<0.1 g/L at 20°C) but miscibility with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its logP value of 0.32 suggests moderate lipophilicity, facilitating membrane permeability in biological assays .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl N-(2-hydroxyethyl)-N-methylcarbamate acts as a precursor in synthesizing neurologically active compounds. Its carbamate group undergoes nucleophilic substitution with amines, forming urea derivatives tested for acetylcholinesterase inhibition .

Analytical Reference Standards

Chromatographic laboratories utilize this compound as a calibration standard for HPLC-UV methods (λ = 210 nm). Its retention time of 6.8 minutes on C18 columns (acetonitrile/water 70:30) aids in quantifying carbamate pesticides in environmental samples .

Polymer Chemistry

The hydroxyl group participates in polyurethane formation via reaction with diisocyanates. Copolymers incorporating this monomer show enhanced hydrophilicity, making them suitable for biomedical coatings .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

Infrared Spectroscopy (ATR-FTIR):

Peaks at 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O carbamate), and 1250 cm⁻¹ (C-O-C ester) confirm functional groups .

Mass Spectrometry

Electrospray ionization (ESI+) yields a predominant [M+H]⁺ ion at m/z 148.1, with fragmentation patterns indicating loss of ethanol (46 Da) and CO₂ (44 Da) .

| Hazard Category | Risk Phrase | Precautionary Measure |

|---|---|---|

| Acute Oral Toxicity | H303: Harmful if swallowed | Avoid ingestion; seek medical attention if consumed |

| Dermal Irritation | H313: Causes skin irritation | Wear nitrile gloves and lab coat |

| Inhalation Risk | H333: Toxic if inhaled | Use fume hood; employ respiratory protection |

Storage requires airtight containers under inert gas (argon) at -20°C to prevent hydrolysis. Spills should be neutralized with 5% acetic acid and absorbed in vermiculite .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume